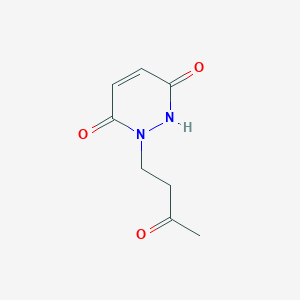

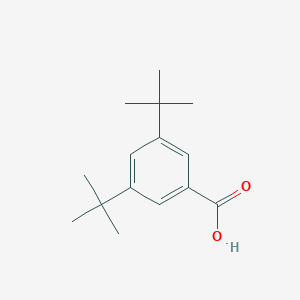

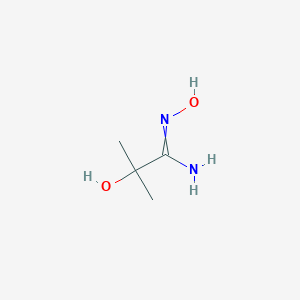

N',2-dihydroxy-2-methylpropanimidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N',2-dihydroxy-2-methylpropanimidamide" has not been directly synthesized or characterized in the provided papers. However, there are several studies that involve the synthesis and characterization of structurally related compounds, which can provide insights into the potential properties and reactivity of "this compound" .

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions, starting from simple precursors and proceeding through various functional group transformations. For example, the synthesis of N-methyl-7-deazaguanines involved regiospecific alkylation and cyclization steps . Similarly, the synthesis of (2S,3R)-3-hydroxy-3-methylproline was achieved through a highly concerted rearrangement of delta-carbamate-alpha,beta-epoxide esters . These methods suggest that the synthesis of "this compound" could potentially involve targeted functional group interconversions and the use of protecting groups to achieve the desired hydroxy and imidamide functionalities.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including IR, NMR, and MS spectroscopy . These techniques are crucial for confirming the identity of synthesized compounds and for determining their structural features, such as the presence of specific functional groups and the overall molecular geometry. The molecular structure of "this compound" would likely be characterized using similar methods to ensure the correct placement of hydroxy and imidamide groups.

Chemical Reactions Analysis

The reactivity of compounds containing multiple nucleophilic centers, such as N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, has been studied against various electrophiles, leading to the formation of hexahydro-4-pyrimidinones or oxazolidines . This indicates that "this compound" could also exhibit chemoselectivity in its reactions with electrophiles, potentially leading to the formation of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized through elemental analyses, spectroscopic methods, and magnetic susceptibility measurements . These studies provide information on the solubility, stability, and electronic properties of the compounds. For "this compound," similar analyses would be necessary to determine its physical state, solubility in various solvents, and thermal stability.

Applications De Recherche Scientifique

Below, I will discuss the potential relevance and applications of compounds with similar functional groups or chemical properties, based on the scientific research available:

Biomedical Applications

Phosphorus-containing polymers, for example, have shown significant promise in the biomedical field due to their biocompatibility, hemocompatibility, and resistance to protein adsorption. These materials have been explored for various applications including dentistry, regenerative medicine, and drug delivery. A particular focus has been on 2-methacryloyloxyethyl phosphorylcholine (MPC) monomer because of its biomimetic structure, indicating the potential for N',2-dihydroxy-2-methylpropanimidamide to find applications in similar areas if it shares or can be modified to share similar properties (Monge et al., 2011).

Analytical Applications

Ion mobility spectrometry (IMS) applications have expanded beyond traditional uses to include fields like pharmaceuticals, food safety, and environmental monitoring. Advances in IMS technology have made it possible to analyze complex samples without pretreatment, suggesting that compounds like this compound could be relevant for developing new analytical methods or enhancing existing ones (Armenta et al., 2011).

Pharmaceutical Solvents

N-Methyl-2-pyrrolidone (NMP) has been highlighted for its strong solubilizing capabilities in the pharmaceutical industry. While this compound is not directly mentioned, the exploration of solvents with unique properties for pharmaceutical applications underscores the potential for detailed studies on its solubilization efficacy, toxicity, and suitability for various drug formulations (Jouyban et al., 2010).

Bioanalytical Applications

Aptamers, artificial single-stranded DNA or RNA sequences, have found broad applications across biosensing, diagnostics, and therapeutics due to their high specificity and affinity for target molecules. This highlights an area where this compound could potentially be applied, especially if it can be used to modulate the activity or specificity of aptamers or other bioanalytical tools (Iliuk et al., 2011).

Safety and Hazards

The safety data sheet for N’,2-dihydroxy-2-methylpropanimidamide suggests taking precautions such as avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . In case of accidental release, it’s advised to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propriétés

IUPAC Name |

N',2-dihydroxy-2-methylpropanimidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c1-4(2,7)3(5)6-8/h7-8H,1-2H3,(H2,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNNSNZSHDOGSHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

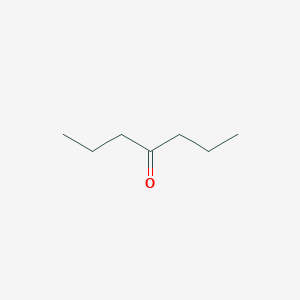

Canonical SMILES |

CC(C)(C(=NO)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15485-97-9 |

Source

|

| Record name | N,2-Dihydroxy-2-methylpropanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15485-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B92742.png)

![4-Bicyclo[2.2.1]heptanyl(phenyl)methanone](/img/structure/B92747.png)